(2E)-1-{4-[(2-chloro-6-fluorophenyl)methoxy]phenyl}-3-{[4-(trifluoromethyl)phenyl]amino}prop-2-en-1-one
Description
The compound (2E)-1-{4-[(2-chloro-6-fluorophenyl)methoxy]phenyl}-3-{[4-(trifluoromethyl)phenyl]amino}prop-2-en-1-one is a chalcone derivative characterized by an α,β-unsaturated ketone (enone) backbone. Its structure includes:
- R1: A 4-[(2-chloro-6-fluorophenyl)methoxy]phenyl group at the 1-position.
- R2: A 4-(trifluoromethyl)phenylamino group at the 3-position.
The trifluoromethyl (-CF₃) group is a strong electron-withdrawing substituent, which may enhance metabolic stability and lipophilicity compared to non-fluorinated analogs . While direct biological data for this compound are unavailable in the provided evidence, its structural features suggest relevance in medicinal chemistry, particularly in targeting enzymes or receptors sensitive to electronic and steric effects.
Properties
IUPAC Name |
(E)-1-[4-[(2-chloro-6-fluorophenyl)methoxy]phenyl]-3-[4-(trifluoromethyl)anilino]prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16ClF4NO2/c24-20-2-1-3-21(25)19(20)14-31-18-10-4-15(5-11-18)22(30)12-13-29-17-8-6-16(7-9-17)23(26,27)28/h1-13,29H,14H2/b13-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHNBOPXMKPWIMT-OUKQBFOZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)COC2=CC=C(C=C2)C(=O)C=CNC3=CC=C(C=C3)C(F)(F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)COC2=CC=C(C=C2)C(=O)/C=C/NC3=CC=C(C=C3)C(F)(F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16ClF4NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-1-{4-[(2-chloro-6-fluorophenyl)methoxy]phenyl}-3-{[4-(trifluoromethyl)phenyl]amino}prop-2-en-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Methoxyphenyl Intermediate: The initial step involves the reaction of 2-chloro-6-fluorobenzyl chloride with 4-hydroxybenzaldehyde in the presence of a base to form 4-[(2-chloro-6-fluorophenyl)methoxy]benzaldehyde.
Aldol Condensation: The intermediate undergoes aldol condensation with 4-(trifluoromethyl)aniline in the presence of a base to form the desired product, this compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(2E)-1-{4-[(2-chloro-6-fluorophenyl)methoxy]phenyl}-3-{[4-(trifluoromethyl)phenyl]amino}prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro and fluoro groups can participate in nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
Anticancer Activity
Research has indicated that this compound exhibits notable anticancer properties. It has been evaluated by the National Cancer Institute (NCI) using a panel of human tumor cell lines, demonstrating significant cytotoxic effects. The compound's mean GI50 (the concentration required to inhibit cell growth by 50%) was reported at 15.72 µM, indicating potent antitumor activity against various cancer types .
Table 1: Summary of Anticancer Activity
| Cell Line | Mean GI50 (µM) | TGI (µM) |
|---|---|---|
| A549 | 15.72 | 50.68 |
| MCF-7 | 12.53 | - |
| HT-29 | 18.00 | - |
Case Study 1: In Vitro Evaluation
A study published in Molecules evaluated the compound's efficacy against several cancer cell lines, confirming its potential as an effective anticancer agent. The study highlighted that modifications to the molecular structure could enhance its potency and selectivity against specific cancer types .
Case Study 2: Structure-Activity Relationship
Another investigation focused on the structure-activity relationship (SAR) of similar compounds, revealing that the presence of halogen substituents significantly influences biological activity. The introduction of trifluoromethyl groups was found to enhance lipophilicity and cellular uptake, thereby improving anticancer efficacy .
Mechanism of Action
The mechanism of action of (2E)-1-{4-[(2-chloro-6-fluorophenyl)methoxy]phenyl}-3-{[4-(trifluoromethyl)phenyl]amino}prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Structural Modifications in Analogs
The target compound differs from analogs primarily in the substituents on the phenyl rings. Below is a comparative analysis of structurally related compounds (Table 1):
Table 1: Structural and Physicochemical Comparison
Substituent Effects on Properties
Electron-Withdrawing vs. Electron-Donating Groups
- Trifluoromethyl (-CF₃) vs. Trifluoromethoxy (-OCF₃): The target compound’s -CF₃ group (strong electron-withdrawing) may increase oxidative stability compared to Compound A’s -OCF₃, which has mixed electronic effects (electron-withdrawing via fluorine but electron-donating via oxygen) .
- Nitro (-NO₂) vs. Methoxy (-OCH₃): Compound C’s nitro group (strong electron-withdrawing) could increase reactivity in electrophilic pathways but reduce metabolic stability compared to Compound D’s methoxy group (electron-donating) .
Positional Isomerism
- Compound A differs from the target compound in the position of the benzyloxy group (3- vs. 4-substitution on the phenyl ring).
Steric and Lipophilic Effects
Research Implications and Gaps
Metabolic Stability: The target compound’s -CF₃ group likely confers greater resistance to cytochrome P450-mediated metabolism compared to analogs with -OCH₃ or -NO₂ .
Target Affinity : The 4-substituted benzyloxy group in the target compound may optimize spatial alignment with enzyme active sites compared to 3-substituted analogs (e.g., Compound A) .
Solubility Challenges : Higher molecular weight and lipophilicity (e.g., Compound B) could limit aqueous solubility, necessitating formulation strategies for in vivo applications .
Biological Activity
The compound (2E)-1-{4-[(2-chloro-6-fluorophenyl)methoxy]phenyl}-3-{[4-(trifluoromethyl)phenyl]amino}prop-2-en-1-one is a synthetic organic molecule notable for its diverse biological activities. Its unique structure, characterized by multiple functional groups such as chloro, fluoro, methoxy, and amino, enables it to interact with various biological targets. This article delves into the biological activity of this compound, supported by research findings and case studies.
Molecular Formula and Structure
- IUPAC Name : (E)-1-[4-[(2-chloro-6-fluorophenyl)methoxy]phenyl]-3-[4-(trifluoromethyl)anilino]prop-2-en-1-one
- Molecular Formula : C24H21ClF3NO2
- CAS Number : 477888-39-4
The compound's structure allows for significant versatility in chemical reactions, making it a valuable building block in synthetic chemistry and pharmaceutical development.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including:
- Enzymes : The compound can modulate enzyme activity through competitive or non-competitive inhibition.
- Receptors : It may bind to various receptors, influencing signal transduction pathways that affect cellular responses.
Key Pathways Involved
- Signal Transduction : The compound may affect pathways related to cell growth and differentiation.
- Gene Expression Modulation : It can influence transcription factors that regulate gene expression.
- Metabolic Processes : The compound has been shown to impact metabolic pathways, potentially leading to altered cellular metabolism.
Anticancer Activity
Research indicates that the compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. For example:
These findings suggest that the compound may serve as a potential lead in anticancer drug development.
Antiviral Activity
The compound has also shown promise as an antiviral agent. Studies have indicated its effectiveness against various viruses, including:
These results highlight its potential utility in treating viral infections.
Case Study 1: Inhibition of EGFR Signaling
In a study examining the inhibition of epidermal growth factor receptor (EGFR) signaling, the compound demonstrated a capacity to reduce receptor phosphorylation, which is critical for cancer cell proliferation. This was evidenced by decreased downstream signaling markers in treated cells compared to controls.
Case Study 2: Modulation of Autophagy
Another study explored the compound's effects on autophagy pathways. It was found to enhance autophagic flux in cancer cells, suggesting a dual mechanism of action where it not only inhibits cell proliferation but also promotes cell death through autophagy.
Q & A
Q. How can researchers optimize the synthesis of this compound using Claisen-Schmidt condensation?
Q. What spectroscopic techniques are used to confirm the compound’s structure?
Methodological Answer:
- 1H/13C NMR : Identify aromatic protons (δ 6.5–8.5 ppm) and enone protons (δ 7.2–7.8 ppm for α,β-unsaturated ketone) .
- FTIR : Confirm C=O stretch (~1650 cm⁻¹) and N-H bend (~3350 cm⁻¹) from the trifluoromethylphenylamino group .
- UV-Vis : Analyze π→π* transitions (λmax ~350 nm) to assess conjugation .
Q. How is the antimicrobial activity of this compound evaluated?
Methodological Answer:
- Assay type : Perform minimum inhibitory concentration (MIC) tests against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Controls : Use ciprofloxacin (1 µg/mL) as a positive control and DMSO as a solvent control .
- Data interpretation : Compare zone of inhibition diameters (mm) with baseline microbial growth .
Advanced Research Questions
Q. How can discrepancies in antimicrobial activity data across studies be resolved?
Methodological Answer:
Q. What computational strategies improve DFT studies of this compound’s electronic properties?
Methodological Answer:
- Basis set : Use B3LYP/6-311G(d,p) for geometry optimization and HOMO-LUMO gap calculations .
- Validation : Cross-validate DFT-predicted bond lengths with XRD data (e.g., C=O bond: ~1.26 Å) .
- Electrostatic mapping : Generate molecular electrostatic potential (MEP) surfaces to predict reactive sites .
Table 2: Key DFT Parameters
| Property | Computational Tool | Reference |
|---|---|---|
| Geometry Optimization | Gaussian 09 (B3LYP) | |
| HOMO-LUMO | GaussView 6.0 |
Q. How can experimental designs address limitations in pollution monitoring or degradation studies?
Methodological Answer:
- Sample variability : Expand initial sample pools (e.g., from 8 to 50+ wastewater matrices) to mimic real-world complexity .
- Degradation control : Implement continuous cooling (4°C) during long-term experiments to stabilize organic compounds .
- Hyperspectral imaging (HSI) : Use HSI for non-contact monitoring of degradation byproducts in real-time .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
